molecular formula C16H9N3O4S2 B3305073 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 922455-82-1

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3305073
CAS No.: 922455-82-1
M. Wt: 371.4 g/mol
InChI Key: RLNBAKIFBDGREN-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic organic compound that features a unique combination of heterocycles, including benzofuran, thiazole, and nitrothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves the construction of the benzofuran, thiazole, and nitrothiophene moieties followed by their coupling. A common synthetic route includes:

  • Formation of Benzofuran: : Starting from a suitable phenol derivative, the benzofuran core can be synthesized via a cyclization reaction.

  • Thiazole Synthesis: : Thiazoles are often prepared by the condensation of thioamides with α-haloketones.

  • Nitrothiophene Construction: : This can be achieved through nitration of thiophene under controlled conditions.

After the formation of these core structures, a series of coupling reactions and purification steps such as crystallization or chromatography are employed to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This includes optimizing reaction conditions like temperature, pressure, and solvent usage to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : The presence of benzofuran and thiazole rings offers sites for oxidation reactions.

  • Reduction: : The nitro group can be reduced to an amine under appropriate conditions.

  • Substitution: : Electrophilic substitution can occur on the aromatic rings, particularly on the nitrothiophene moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction using agents like tin(II) chloride.

  • Substitution: : Reagents such as halogenating agents, sulfonating agents, or nitrating agents under various acidic or basic conditions.

Major Products

The major products of these reactions depend on the conditions applied, such as:

  • Amino derivatives from nitro group reduction.

  • Halogenated derivatives from substitution reactions.

  • Oxidized products involving modification of the aromatic or heterocyclic rings.

Scientific Research Applications

Biological Activities

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibits a range of biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential: Research indicates that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition: The unique structural features allow it to interact with specific enzymes, potentially modulating their activity. This property is significant for drug design targeting various diseases.

Case Studies

Several studies have documented the applications of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .

Cancer Cell LineIC50 (µM)
HeLa30
MCF-725

Industrial Applications

Beyond its biological significance, this compound serves as a valuable building block in organic synthesis for developing more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities .

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide depends on its application:

  • Antimicrobial Activity: : Likely involves the disruption of microbial cell walls or inhibition of vital enzymes.

  • Anticancer Activity: : May include the induction of apoptosis in cancer cells or the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Unique Features

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is distinguished by its combined benzofuran, thiazole, and nitrothiophene moieties, which contribute to its unique reactivity and potential bioactivity.

Similar Compounds

  • N-(1-benzofuran-2-yl)-4-(1,3-thiazol-2-yl)benzenesulfonamide: : Shares the benzofuran and thiazole rings but has a benzenesulfonamide instead of nitrothiophene.

  • 5-nitro-N-phenylthiophene-2-carboxamide: : Contains the nitrothiophene moiety but lacks the benzofuran and thiazole rings.

  • 2-(1-Benzofuran-2-yl)-4,5-dihydro-1,3-thiazole: : Contains both benzofuran and thiazole but lacks the nitrothiophene moiety.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings and studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzofuran ring : Known for its diverse biological activities.
  • Thiazole ring : Often associated with medicinal properties.
  • Nitrothiophene moiety : Imparts distinct chemical reactivity.

Molecular Formula and Weight

  • Molecular Formula : C16H12N4O3S
  • Molecular Weight : 356.36 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism appears to involve the inhibition of DNA synthesis and modulation of key signaling pathways involved in cell proliferation .

Case Study: HepG2 Cell Line

CompoundIC50 Value (µM)Mechanism of Action
This compound4.37 ± 0.7Inhibition of RNA/DNA synthesis

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against neurodegenerative diseases. In particular, it has shown promise in protecting neuronal cells from amyloid-beta (Aβ42)-induced cytotoxicity, which is a hallmark of Alzheimer's disease . Molecular docking studies suggest that the structural features of the compound play a significant role in modulating Aβ aggregation.

Case Study: Neuroprotection in HT22 Cells

CompoundConcentration (µM)Effect on Aβ42 Aggregation
This compound25Significant neuroprotection observed

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to neurotransmission and inflammation.
  • Oxidative Stress Reduction : The antioxidant properties may contribute to its neuroprotective effects.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4S2/c20-15(13-5-6-14(25-13)19(21)22)18-16-17-10(8-24-16)12-7-9-3-1-2-4-11(9)23-12/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNBAKIFBDGREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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